molecular formula C9H12O4S B189461 2-Phenoxyethyl methanesulfonate CAS No. 141482-06-6

2-Phenoxyethyl methanesulfonate

Cat. No.: B189461
CAS No.: 141482-06-6
M. Wt: 216.26 g/mol
InChI Key: CEWGIIZKTNAOIY-UHFFFAOYSA-N
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Description

2-Phenoxyethyl methanesulfonate (CAS: 141482-06-6) is an organic sulfonate ester with the molecular formula C₉H₁₂O₄S and an average molecular weight of 216.251 g/mol . Structurally, it consists of a phenoxyethyl group (a phenyl ring linked via an oxygen atom to a two-carbon chain) esterified with a methanesulfonate group (-SO₃CH₃). This compound is typically synthesized by reacting 2-phenoxyethanol with methanesulfonyl chloride in the presence of a base like triethylamine under controlled temperatures (<15°C) to prevent side reactions . Its monoisotopic mass is 216.045630, and it is registered under ChemSpider ID 196979 .

Properties

CAS No.

141482-06-6

Molecular Formula

C9H12O4S

Molecular Weight

216.26 g/mol

IUPAC Name

2-phenoxyethyl methanesulfonate

InChI

InChI=1S/C9H12O4S/c1-14(10,11)13-8-7-12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

CEWGIIZKTNAOIY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCCOC1=CC=CC=C1

Canonical SMILES

CS(=O)(=O)OCCOC1=CC=CC=C1

Pictograms

Corrosive; Irritant

Synonyms

2-phenoxyethyl Methanesulfonate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-phenoxyethyl methanesulfonate and analogous sulfonate or ester derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Cytotoxicity (MCF-7 Cells) Applications
This compound C₉H₁₂O₄S 216.25 Phenoxyethyl, methanesulfonate Not reported Organic synthesis intermediate
2-Phenoxyethyl 4-hydroxy benzoate C₁₅H₁₂O₄ 256.25 Phenoxyethyl, 4-hydroxybenzoate IC₅₀ <62.5 µg/mL Anticancer candidate
2-Phenoxyethyl 2-hydroxybenzoate C₁₅H₁₂O₄ 256.25 Phenoxyethyl, 2-hydroxybenzoate 52% viability at 500 µg/mL Limited activity
2-(2-Hydroxyethoxy)ethyl methanesulfonate C₅H₁₂O₅S 184.21 Hydroxyethoxy chain, methanesulfonate Not reported Pharmaceutical R&D
2-Ethoxyethyl methanesulfonate C₅H₁₂O₄S 176.21 Ethoxyethyl, methanesulfonate Not reported Organic synthesis
Lead methanesulfonate CH₃SO₃Pb 335.33 Lead salt, methanesulfonate Highly toxic (CNS effects) Industrial catalyst

Key Comparative Insights :

Structural Variations and Biological Activity: The position of substituents on aromatic rings significantly impacts cytotoxicity. For example, 2-phenoxyethyl 4-hydroxy benzoate exhibits potent activity against MCF-7 cells (11% viability at 500 µg/mL), whereas the 2-hydroxy analog shows weaker effects (52% viability). This disparity arises from the 4-hydroxy derivative’s ability to form inter-H-bonds with DNA, enhancing its bioactivity .

Functional Group Effects: Hydrophilicity vs. Lipophilicity: The hydroxyethoxy chain in 2-(2-hydroxyethoxy)ethyl methanesulfonate increases hydrophilicity compared to the aromatic phenoxy group in this compound. This difference could influence solubility and membrane permeability in biological systems . Leaving Group Capacity: Methanesulfonate esters (mesylates) are stronger leaving groups than benzoate esters, making this compound more reactive in nucleophilic substitution reactions compared to its benzoate counterparts .

Synthesis and Stability: Methanesulfonate esters like this compound are typically synthesized via alcohol mesylation (e.g., reacting 2-phenoxyethanol with methanesulfonyl chloride) under mild conditions . Solvolysis Stability: Methanesulfonates with equatorial substituents (e.g., trans-4-cyano-1-decalyl methanesulfonate) exhibit slower solvolysis rates compared to toluenesulfonates, suggesting that this compound may have moderate stability in polar solvents .

Toxicity and Handling: While this compound’s specific toxicity data are unavailable, structurally related methanesulfonates (e.g., lead methanesulfonate) are highly corrosive and toxic, necessitating stringent safety protocols during handling .

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